3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Description

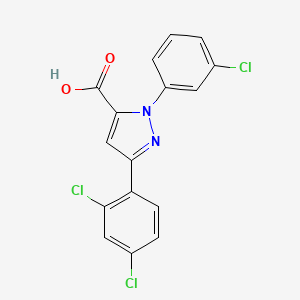

The compound 3-(2,4-dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a trihalogenated pyrazole derivative characterized by a carboxylic acid group at position 5, a 2,4-dichlorophenyl substituent at position 3, and a 3-chlorophenyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₆H₉Cl₃N₂O₂, with a molar mass of 373.61 g/mol.

Properties

CAS No. |

618383-14-5 |

|---|---|

Molecular Formula |

C16H9Cl3N2O2 |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-9-2-1-3-11(6-9)21-15(16(22)23)8-14(20-21)12-5-4-10(18)7-13(12)19/h1-8H,(H,22,23) |

InChI Key |

GJENDLPZOYIVNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-chlorobenzaldehyde in the presence of hydrazine hydrate The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The chlorophenyl groups can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may yield less chlorinated pyrazole derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Polar Substituents : Methoxy groups () or fluorine () improve polarity, which may modulate pharmacokinetic properties like absorption and metabolism.

- Amino vs. Carboxylic Acid: The 5-amino derivative () replaces the carboxylic acid with an NH₂ group, altering hydrogen-bonding capacity and acidity (pKa ~2.97 predicted for similar compounds ).

Biological Activity

The compound 3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid , also known by its CAS number 618383-14-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies that highlight its pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl3N2O2 |

| Molecular Weight | 367.621 g/mol |

| CAS Number | 618383-14-5 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have demonstrated that This compound exhibits significant anticancer properties. For instance, research indicates that this compound has shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the compound's cytotoxic effects, it was tested against several human cancer cell lines, including:

- HT-29 (colon cancer)

- A431 (skin cancer)

- MCF-7 (breast cancer)

The results revealed an IC50 value of approximately 12 µM against HT-29 cells, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A recent in vivo study demonstrated that it significantly reduced inflammation in animal models induced by carrageenan.

Experimental Results

In this study, the compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg), resulting in a dose-dependent reduction in paw edema:

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 70 |

These findings suggest that This compound may serve as a potential therapeutic agent for treating inflammatory conditions.

The biological activity of this compound is believed to stem from its ability to inhibit specific signaling pathways involved in cancer progression and inflammation. Preliminary studies suggest that it may act by modulating the NF-kB pathway, thereby reducing the expression of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.